molecular formula C9H14N4O B11728871 (3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone

(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11728871
M. Wt: 194.23 g/mol
InChI Key: NHVFXJMKRJVHDB-UHFFFAOYSA-N
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Description

(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a compound that features a pyrazole ring substituted with an amino group and a methyl group, as well as a pyrrolidine ring attached to a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with pyrrolidine and a suitable carbonyl source. The reaction conditions often include the use of a base such as triethylamine and a solvent like methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of (3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is unique due to its combination of a pyrazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

(3-amino-1-methylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C9H14N4O/c1-12-6-7(8(10)11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11)

InChI Key

NHVFXJMKRJVHDB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)N2CCCC2

Origin of Product

United States

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